2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S2/c1-9-3-4-11(7-10(9)2)13-18-19-15(21-13)23-8-12(20)17-14-16-5-6-22-14/h3-7H,8H2,1-2H3,(H,16,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOWTNWRULITBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(O2)SCC(=O)NC3=NC=CS3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 5-(3,4-Dimethylphenyl)-1,3,4-Oxadiazole-2-thiol
Reagents :
- 3,4-Dimethylbenzoic acid
- Hydrazine hydrate (80%)
- Carbon disulfide (CS₂)
- Potassium hydroxide (KOH)
Procedure :
- Hydrazide Formation : 3,4-Dimethylbenzoic acid (0.1 mol) is refluxed with excess hydrazine hydrate (0.3 mol) in ethanol (150 mL) at 80°C for 6 hours. The intermediate hydrazide precipitates upon cooling and is recrystallized from ethanol (yield: 75–85%).
- Cyclization : The hydrazide (0.08 mol) is treated with CS₂ (0.12 mol) and KOH (0.1 mol) in ethanol (100 mL) under reflux for 8 hours. Acidification with dilute HCl yields the oxadiazole-2-thiol as a pale yellow solid (yield: 60–70%).
Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the hydrazide nitrogen on CS₂, followed by cyclodehydration to form the 1,3,4-oxadiazole ring. The thiol (-SH) group at position 2 is stabilized by resonance within the heterocyclic system.
Step 2: Thioether Linkage Formation
Reagents :
- 5-(3,4-Dimethylphenyl)-1,3,4-oxadiazole-2-thiol (from Step 1)
- 2-Chloro-N-(thiazol-2-yl)acetamide
- Potassium carbonate (K₂CO₃)
- Acetone (solvent)
Procedure :
- The oxadiazole-2-thiol (0.05 mol) and 2-chloro-N-(thiazol-2-yl)acetamide (0.055 mol) are dissolved in anhydrous acetone (100 mL).
- K₂CO₃ (0.06 mol) is added, and the mixture is stirred at 25°C for 12 hours.
- The product is filtered, washed with ice-cold water, and recrystallized from ethanol (yield: 55–65%).
Critical Parameters :
Step 3: Final Product Purification
Purification Methods :
- Recrystallization : Ethanol-water (4:1 v/v) yields crystals with >95% purity.
- Column Chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) as eluent resolves any residual byproducts.
Optimization Strategies and Yield Enhancement
Reaction Condition Optimization
Solvent Effects
- Ethanol : Preferred for cyclization due to high dielectric constant stabilizing ionic intermediates.
- Acetone : Polar aprotic nature enhances nucleophilic substitution in Step 2.
Spectroscopic Characterization and Validation
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry
Challenges and Mitigation Strategies
Byproduct Formation
Scalability Issues
- Heat Dissipation : Large-scale cyclization (Step 1) requires jacketed reactors to control exothermic reactions.
- Solvent Recovery : Ethanol from recrystallization steps is distilled and reused to reduce costs.
Comparative Analysis of Synthetic Approaches
Chemical Reactions Analysis
Types of Reactions
2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings or thiazole moiety.
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions that integrate various chemical moieties. Common methods include:
- Formation of Thiazole Ring : The thiazole moiety can be synthesized through cyclization reactions involving appropriate precursors such as thioamides and α-halo ketones.
- Oxadiazole Formation : The oxadiazole ring is formed via cyclization of hydrazones or amidoximes with carboxylic acids or their derivatives under acidic or basic conditions.
- Final Coupling Reaction : The final compound is obtained by coupling the thiazole and oxadiazole derivatives through a thioether linkage.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research has demonstrated that compounds containing oxadiazole and thiazole moieties exhibit significant anticancer properties. For instance:
- Cell Line Studies : Compounds similar to 2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide have been tested against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and U251 (glioblastoma). In these studies, certain derivatives showed IC50 values in the low micromolar range, indicating potent cytotoxicity against cancer cells .
Antibacterial Properties
Compounds containing thiazole and oxadiazole rings have also been investigated for their antibacterial activities. Studies indicate that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Some derivatives have shown promise in reducing inflammation in preclinical models. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. Modifications at specific positions on the thiazole and oxadiazole rings can enhance biological activity. For example:
- Substituent Variations : Altering substituents on the aromatic rings has been shown to significantly affect binding affinity to target proteins involved in disease processes .
Case Studies
Several studies highlight the potential applications of this compound:
- Anticancer Study : In a study published in a peer-reviewed journal, a series of thiazole-acetamide derivatives were tested for anticancer activity against multiple cell lines. One derivative exhibited an IC50 value significantly lower than standard chemotherapeutics like cisplatin .
- Antibacterial Evaluation : Another study focused on the antibacterial properties of thiazole derivatives, showing that certain compounds effectively inhibited bacterial growth at low concentrations .
Mechanism of Action
The mechanism of action of 2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to:
Bind to enzymes or receptors: Inhibit or modulate their activity.
Interfere with cellular processes: Such as DNA replication, protein synthesis, or cell signaling pathways.
Induce oxidative stress: Leading to cell damage or apoptosis in targeted cells.
Comparison with Similar Compounds
Oxadiazole Derivatives with Aromatic Substituents
- Anti-Proliferative Agents (): Compounds like 4b and 4c (oxadiazole-phthalazinone derivatives) exhibit anti-proliferative activity, with substituents such as sulfamoylphenyl (4b) and p-tolyl (4c) influencing potency.
- Anticancer Indole-Oxadiazoles () : Compounds 2a–d feature indole-methyl substituents on oxadiazole, showing IC₅₀ values <10 μM against cancer cell lines. Replacing the indole group with 3,4-dimethylphenyl (as in the target compound) could alter selectivity due to differences in π-π stacking and steric interactions .
- Benzofuran-Oxadiazoles () : Compounds 2a (3-chlorophenyl) and 2b (4-methoxyphenyl) demonstrate antimicrobial activity. The target compound’s dimethylphenyl group lacks electron-withdrawing substituents, which may reduce electrophilic reactivity but increase hydrophobic binding .
Thiazolyl Acetamide Variants
- Benzothiazole-Thiadiazoles () : Compounds 4g–j with benzothiazole and urea-thiadiazole moieties show antiproliferative activity (IC₅₀: 1.2–4.8 μM). The thiazol-2-yl group in the target compound may offer similar hydrogen-bonding capacity but with reduced steric bulk compared to benzothiazole derivatives .
- Triazole-Thiadiazoles (): Compound 686771-26-6 incorporates a thienopyrimidinone core linked to thiadiazole, showing kinase inhibition. The thiazol-2-yl group in the target compound could provide comparable π-stacking interactions but with a simpler scaffold .
Melting Points and Stability
- High-melting derivatives (>250°C) in (e.g., 4b: >300°C) are attributed to extended conjugation and hydrogen-bonding networks. The target compound’s melting point is unreported but likely lower due to the absence of phthalazinone’s rigid planar structure .
Biological Activity
The compound 2-((5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(thiazol-2-yl)acetamide is a nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be described by the following molecular formula:
| Property | Details |
|---|---|
| Molecular Formula | C18H17N3O2S |
| Molecular Weight | 345.41 g/mol |
| SMILES | CC1=CN=C(SC2=NN=C(C(=O)N2)C1)C(=O)C(=O)N |
| InChI Key | AZVUYPGDAQPRAG-UHFFFAOYSA-N |
This compound features both thiazole and oxadiazole moieties, which are known for their diverse biological activities.
Antitumor Activity
Research indicates that compounds containing oxadiazole and thiazole rings exhibit significant antitumor properties. For instance, derivatives with similar structures have shown promising cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's IC50 values in these assays are critical for evaluating its potential as an anticancer agent.
In a study evaluating the cytotoxic activity of related compounds, it was found that certain modifications to the phenyl group significantly enhanced activity. For example, compounds with m,p-dimethyl substitutions demonstrated increased potency against cancer cell lines, suggesting that similar modifications could be beneficial for our compound .
The proposed mechanism of action for oxadiazole and thiazole derivatives often involves the induction of apoptosis in cancer cells. Studies utilizing molecular docking simulations suggest that these compounds interact with key proteins involved in cell survival pathways, such as Bcl-2, leading to increased apoptosis rates .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the phenyl ring and the overall structure of the thiazole moiety:
- Phenyl Substituents : Methyl groups at the ortho or para positions enhance lipophilicity and biological activity.
- Thiazole Modifications : The presence of electron-donating groups on the thiazole ring increases binding affinity to target proteins.
Case Studies
-
Case Study 1: Anticancer Efficacy
A recent study synthesized several thiazole and oxadiazole derivatives, including our compound. The results showed that compounds with similar structural features exhibited IC50 values ranging from 20 to 50 µM against HeLa cells. The study concluded that modifications to the oxadiazole ring significantly impacted cytotoxicity . -
Case Study 2: Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various targets. It was found that the compound binds effectively to proteins involved in cancer progression, suggesting a potential mechanism for its antitumor effects .
Q & A
Basic: How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including cyclization of hydrazides, thioether formation, and acetamide coupling. Key parameters include:
- Temperature Control : Maintain 60–80°C during oxadiazole ring formation to minimize side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilic substitution at the thiazole nitrogen .
- Catalysts : Employ sodium hydride or triethylamine for deprotonation in coupling steps .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol improves purity .
Data Support : Yields of analogous oxadiazole-thioacetamides range from 54–65% under optimized conditions .
Basic: What analytical techniques are critical for confirming the compound’s structural identity?
Methodological Answer:
- NMR Spectroscopy :
- ¹H NMR : Identify protons on the 3,4-dimethylphenyl (δ 2.2–2.4 ppm, singlet for methyl groups) and thiazole (δ 7.2–7.5 ppm) .
- ¹³C NMR : Confirm carbonyl (C=O, δ 165–170 ppm) and oxadiazole/thiazole carbons (δ 150–160 ppm) .
- IR Spectroscopy : Detect C=O stretching (~1678 cm⁻¹) and N-H bending (~3250 cm⁻¹) .
- Mass Spectrometry : HR-ESI-MS validates molecular weight (e.g., [M+H]+ calculated for C₁₆H₁₅N₅O₂S₂: 385.07) .
Advanced: How can in silico methods predict the compound’s bioactivity and target interactions?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to targets like EGFR or tubulin. The oxadiazole and thiazole moieties often interact with hydrophobic pockets .
- DFT Calculations : B3LYP/6-31G* models assess electronic properties (e.g., HOMO-LUMO gaps ~4.5 eV), correlating with redox activity and stability .
- ADMET Prediction : Tools like SwissADME evaluate logP (~2.8) and bioavailability, indicating moderate membrane permeability .
Data Support : Analogous compounds show docking scores of −8.2 to −9.6 kcal/mol against kinase targets .
Advanced: How should structure-activity relationship (SAR) studies be designed for derivatives?
Methodological Answer:
- Substituent Variation : Modify the 3,4-dimethylphenyl (e.g., halogenation or methoxy substitution) and thiazole (e.g., 4-phenyl vs. 5-methyl) to assess effects on bioactivity .
- Biological Assays : Test derivatives against cancer cell lines (e.g., MCF-7, IC₅₀) and bacterial strains (e.g., S. aureus, MIC) .
- Data Analysis : Use QSAR models to correlate electronic parameters (Hammett σ) with activity trends. For example, electron-withdrawing groups on phenyl enhance antimicrobial potency .
Advanced: What challenges arise in assessing the compound’s pharmacokinetics and metabolic stability?
Methodological Answer:
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation sites (e.g., methyl groups) .
- Plasma Stability : Monitor degradation at 37°C in PBS (pH 7.4) via HPLC. Thioether bonds may hydrolyze under acidic conditions .
- Permeability Assays : Caco-2 cell models predict intestinal absorption (Papp < 1×10⁻⁶ cm/s suggests poor bioavailability) .
Data Support : Analogous compounds exhibit half-lives of 2–4 hours in microsomal assays .
Advanced: How can computational modeling resolve contradictions in reported biological data?
Methodological Answer:
- Target Profiling : Use PharmMapper to identify off-target interactions (e.g., COX-2 or HDACs) that may explain divergent cytotoxicity results .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns; RMSD > 2 Å indicates weak target affinity .
- Meta-Analysis : Cross-reference bioactivity data from PubChem and ChEMBL to validate trends (e.g., IC₅₀ < 10 µM in ≥3 studies confirms potency) .
Basic: What are the key stability considerations for long-term storage?
Methodological Answer:
- Light Sensitivity : Store in amber vials at −20°C to prevent photodegradation of the thioether linkage .
- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
- Purity Monitoring : Annual HPLC analysis (C18 column, acetonitrile/water) ensures degradation <5% .
Advanced: What strategies enhance selectivity for specific biological targets?
Methodological Answer:
- Fragment-Based Design : Retain the oxadiazole-thioacetamide core while adding substituents (e.g., sulfonamide) to exploit target-specific pockets .
- Biophysical Assays : Surface plasmon resonance (SPR) measures binding kinetics (ka/kd) to prioritize high-affinity derivatives .
- Crystallography : Co-crystallize with targets (e.g., DHFR) to guide rational modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
